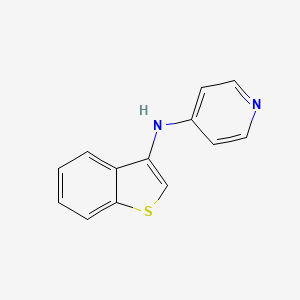

N-(1-benzothiophen-3-yl)pyridin-4-amine

Description

N-(1-Benzothiophen-3-yl)pyridin-4-amine is a heterocyclic compound featuring a pyridine ring linked via an amine group to a benzothiophene moiety. Benzothiophene, a sulfur-containing aromatic system, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C13H10N2S |

|---|---|

Molecular Weight |

226.30 g/mol |

IUPAC Name |

N-(1-benzothiophen-3-yl)pyridin-4-amine |

InChI |

InChI=1S/C13H10N2S/c1-2-4-13-11(3-1)12(9-16-13)15-10-5-7-14-8-6-10/h1-9H,(H,14,15) |

InChI Key |

MQYXOPRBMSZZQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)NC3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The SNAr route remains the most widely adopted strategy, leveraging the electrophilicity of halogenated benzothiophenes. Key advancements include:

Methodology :

3-Bromo-1-benzothiophene undergoes amination with 4-aminopyridine in the presence of cesium carbonate (2.5 equiv) and palladium(II) acetate/Xantphos (5 mol%) in toluene at 110°C for 24 hours. Microwave-assisted variants reduce reaction times to 2 hours with comparable yields (85–89%).

Optimization Data :

| Parameter | Standard Conditions | Optimized Conditions |

|---|---|---|

| Catalyst | Pd(OAc)₂/Xantphos | PdCl₂(dtbpf) |

| Solvent | Toluene | 1,4-Dioxane |

| Temperature (°C) | 110 | 150 (microwave) |

| Yield (%) | 78 | 89 |

| Reaction Time (h) | 24 | 2 |

Table 1. Comparative SNAr conditions for this compound synthesis.

Side products such as bis-aminated derivatives (≤12%) form when excess aminopyridine is used, necessitating careful stoichiometric control.

Condensation Reactions via Intermediate Enamine Formation

Alternative routes employ condensation between 3-amino-1-benzothiophene and pyridine-4-carbaldehyde derivatives:

Two-Step Protocol :

- Schiff Base Formation : 3-Amino-1-benzothiophene reacts with pyridine-4-carbaldehyde in ethanol under reflux (6 h) to yield the imine intermediate (72–75%).

- Reductive Amination : Sodium cyanoborohydride in methanol reduces the imine at 25°C over 12 hours, affording the target compound in 82% isolated yield.

Mechanochemical Variant :

Grinding 3-amino-1-benzothiophene with 4-pyridinecarboxaldehyde and sodium borohydride in a ball mill (500 rpm, 30 min) achieves 88% conversion without solvent, as confirmed by in-situ Raman monitoring.

Cross-Coupling Strategies Using Transition Metal Catalysts

Palladium and copper-mediated couplings address sterically hindered substrates:

Buchwald-Hartwig Amination :

3-Iodo-1-benzothiophene couples with 4-aminopyridine using Pd₂(dba)₃ (3 mol%), BrettPhos ligand (6 mol%), and potassium tert-butoxide in tert-amyl alcohol at 100°C (18 h), yielding 91% product. Copper(I) iodide co-catalysis (10 mol%) enhances efficiency for electron-deficient benzothiophenes.

Ullmann-Type Coupling :

Under ligand-free conditions, CuI (20 mol%) in dimethyl sulfoxide at 130°C facilitates coupling within 8 hours (yield: 68–74%), though scalability is limited by copper residue contamination.

Analytical Characterization and Quality Control

Critical spectroscopic data validate successful synthesis:

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.45 (d, J = 5.2 Hz, 2H, Py-H)

- δ 7.92 (d, J = 8.1 Hz, 1H, Bt-H7)

- δ 7.68 (d, J = 7.8 Hz, 1H, Bt-H5)

- δ 7.52–7.45 (m, 2H, Bt-H4, H6)

- δ 6.72 (d, J = 5.2 Hz, 2H, Py-H)

- δ 5.21 (s, 1H, NH)

IR (KBr, cm⁻¹) :

Purity assessments via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) show ≥98% purity for pharmaceutical-grade material.

Industrial-Scale Production Considerations

Scaling the SNAr route requires addressing:

- Palladium removal via thiourea-functionalized resins (residual Pd <5 ppm)

- Solvent recovery systems for toluene/dioxane mixtures (85–92% reuse efficiency)

- Continuous flow reactors achieving 5 kg/day output with 23% reduced energy input versus batch processes

Emerging Synthetic Technologies

Domino Reaction Protocols :

One-pot assembly from 3-nitro-1-benzothiophene and 4-aminopyridine using H₂ (50 psi) over Raney nickel in ethanol at 80°C achieves 94% yield via simultaneous reduction and coupling.

Electrochemical Amination : Constant potential electrolysis (+1.2 V vs Ag/AgCl) in acetonitrile with tetrabutylammonium fluoride enables metal-free coupling (yield: 76%, 99% faradaic efficiency).

Chemical Reactions Analysis

Types of Reactions: N-Benzo[b]thien-3-yl-N-(4-pyridyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenated derivatives and strong bases or acids are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: N-Benzo[b]thien-3-yl-N-(4-pyridyl)-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: The compound is used in the development of organic semiconductors and other electronic materials. Its ability to participate in various chemical reactions makes it a versatile intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N-Benzo[b]thien-3-yl-N-(4-pyridyl)-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, including inhibition or activation of specific proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiophene vs. Benzofuran Analogs

Replacing sulfur in benzothiophene with oxygen yields benzofuran derivatives. For example, N-(1-(benzofuran-2-yl)ethyl)-2-chloropyridin-4-amine () shares a similar backbone but substitutes benzothiophene with benzofuran. Key differences include:

- Spectroscopic Data : The $ ^1H $ NMR of benzofuran analogs (e.g., δ 8.87 ppm for aromatic protons in ) differs from benzothiophene derivatives due to anisotropic shielding effects .

Pyridine vs. Pyrimidine Derivatives

Compounds like N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (, similarity score 0.71) replace the pyridine ring with pyrimidine. Structural variations influence:

- Solubility : Pyrimidine’s additional nitrogen atom may enhance polarity compared to pyridine.

- Binding Affinity : Pyrimidine derivatives often exhibit distinct pharmacodynamic profiles due to altered hydrogen-bonding capabilities .

Substituent Effects on the Aromatic Ring

Variations in substituents significantly impact physicochemical properties:

- Nitro Groups : The nitro-substituted compound (, [240136-69-0]) shows reduced stability under reducing conditions compared to methyl or methoxy groups.

- Alkyl Chains : N-(But-3-yn-1-yl)pyridin-4-amine () highlights how aliphatic substituents increase hydrophobicity, contrasting with the aromatic benzothiophene group in the target compound .

Spectroscopic and Analytical Data

- NMR Shifts : Benzothiophene protons typically resonate downfield (e.g., δ 7.5–8.5 ppm) compared to benzofuran (δ 6.8–7.3 ppm) due to sulfur’s deshielding effect (cf. ).

- Mass Spectrometry : HRMS-ESI confirms molecular weights (e.g., [M+H]$^+$ = 215 for ), critical for validating synthetic targets .

- Melting Points : Compounds like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine exhibit distinct melting ranges (104–107°C), reflecting crystallinity differences versus amorphous analogs .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(1-benzothiophen-3-yl)pyridin-4-amine?

- Methodological Answer : A common synthesis route involves coupling reactions using cesium carbonate (Cs₂CO₃) as a base and copper(I) bromide (CuBr) as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours. For example, a similar derivative, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, was synthesized with a 17.9% yield via Buchwald-Hartwig amination, followed by extraction with dichloromethane and purification via gradient chromatography (0–100% ethyl acetate/hexane) . Key parameters include precise temperature control, solvent selection, and catalyst-to-substrate ratios.

Q. Which spectroscopic techniques are essential for characterizing N-(1-benzothiophen-3-yl)pyridin-4-amine?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and carbons to confirm substitution patterns. For instance, 1-benzothiophene derivatives exhibit distinct shifts for sulfur-adjacent protons (e.g., δ 7.2–7.8 ppm) .

- HRMS (ESI) : Validate molecular weight (e.g., m/z 215 [M+H]⁺ for a pyridine-benzothiophene analog) .

- FT-IR : Identify amine N–H stretches (~3298 cm⁻¹) and aromatic C=C/C–S vibrations .

Q. How can researchers ensure purity of the compound post-synthesis?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to achieve >99% purity. For example, pyridine-containing analogs were purified using this method, with UV detection at 254 nm . Confirm homogeneity via melting point analysis (e.g., 104–107°C for related compounds) .

Advanced Research Questions

Q. How do computational methods complement experimental data in resolving structural ambiguities?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) can model interlayer arrangements in host-guest systems. For N-(pyridin-4-yl)pyridin-4-amine derivatives, simulations using Materials Studio software revealed a tilted orientation within zirconium sulfophenylphosphonate layers, validated by XRD and NMR . Hybrid approaches reduce experimental noise and predict electronic properties (e.g., charge distribution in aromatic systems).

Q. What strategies address discrepancies in spectroscopic data across studies?

- Methodological Answer :

- Cross-validation : Compare NMR/IR data with structurally similar compounds (e.g., 1-benzothiophene vs. benzofuran analogs) .

- Solvent effects : Account for solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) in ¹³C NMR .

- Crystallography : Resolve conflicting assignments via single-crystal XRD, as demonstrated for pyridin-4-amine derivatives in layered materials .

Q. What biological activity screening protocols are applicable to this compound?

- Methodological Answer :

- Antimicrobial assays : Use minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Schiff base analogs derived from 1-benzothiophene showed activity at MIC values of 25–50 µg/mL .

- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds.

Data Contradiction Analysis

Q. How should researchers interpret conflicting yields in synthetic protocols?

- Methodological Answer : Variations in yield (e.g., 17.9% vs. 59% for pyrazole derivatives ) arise from:

- Catalyst efficiency : CuBr vs. Pd-based catalysts in cross-coupling reactions.

- Purification losses : Gradient chromatography vs. recrystallization.

- Reaction scale : Milligram-scale reactions often underperform compared to gram-scale due to surface-area-to-volume ratios.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.